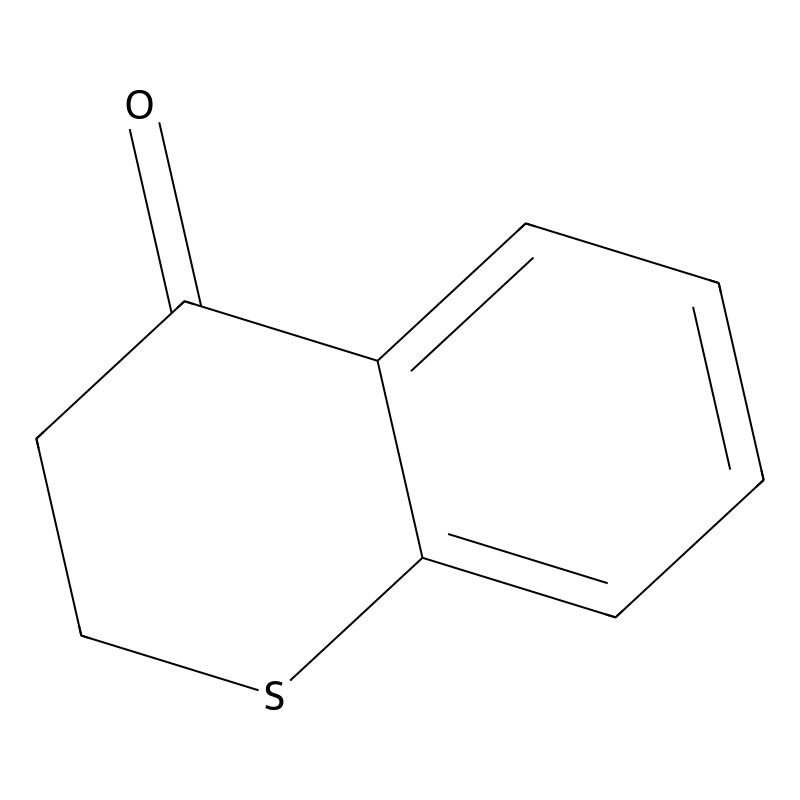

Thiochroman-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

Antimicrobial activity

Studies have shown that thiochroman-4-one and its derivatives exhibit activity against various bacteria and fungi. For example, a study published in the journal Molecules found that certain thiochroman-4-one derivatives displayed antifungal activity against Candida albicans, a fungus commonly associated with candidiasis infections [].

Anticancer activity

Research suggests that thiochroman-4-one derivatives may possess anticancer properties. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported that some synthesized derivatives exhibited cytotoxicity against human cancer cell lines []. However, further investigation is necessary to determine their efficacy and safety in a clinical setting.

Thiochroman-4-one is a heterocyclic compound characterized by a fused thiochromene and carbonyl group, specifically featuring a sulfur atom in its structure. The molecular formula is , and it is recognized for its unique bicyclic framework, which contributes to its diverse chemical reactivity and biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents and other pharmaceuticals.

- Friedel-Crafts Acylation: Thiochroman-4-one can undergo acylation reactions to form derivatives that possess enhanced biological activity .

- Nucleophilic Substitution: The sulfur atom allows for nucleophilic substitution reactions, leading to the formation of thioether derivatives .

- Cyclization Reactions: It can act as a precursor in cyclization reactions to synthesize more complex heterocycles, such as pyrazoles and imidazoles .

Thiochroman-4-one exhibits notable biological activities, particularly in anticancer research. Studies have shown that derivatives of thiochroman-4-one possess potent anticancer properties against various human tumor cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . Additionally, some derivatives have shown promise as anti-inflammatory and antioxidant agents.

Thiochroman-4-one and its derivatives are primarily explored for their applications in medicinal chemistry. Specific applications include:

- Anticancer Agents: Due to their ability to inhibit tumor growth, thiochroman-4-one derivatives are being investigated as potential anticancer drugs .

- Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals due to their versatile reactivity .

- Biological Probes: Certain derivatives are used as probes in biological studies to understand cellular mechanisms and pathways.

Research on thiochroman-4-one interactions has revealed its capacity to form complexes with various biomolecules. Studies indicate that it can interact with DNA and proteins, influencing cellular functions. For instance, photochemical studies have shown that thiochroman-4-one can abstract hydrogen from phenolic compounds, highlighting its potential role in redox processes within cells .

Thiochroman-4-one shares structural similarities with several other compounds, which also exhibit significant biological activities. Here’s a comparison highlighting its uniqueness:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Thiochroman-4-one | Bicyclic structure with sulfur | Anticancer, anti-inflammatory |

| Chroman-4-one | Similar bicyclic structure without sulfur | Antioxidant properties |

| Benzothiopyranone | Contains a benzene ring fused with thiopyranone | Antimicrobial activity |

| Flavonoids | Polyphenolic compounds | Antioxidant, anti-inflammatory |

Thiochroman-4-one is unique due to the presence of the sulfur atom in its structure, which enhances its reactivity and potential therapeutic applications compared to chroman derivatives.